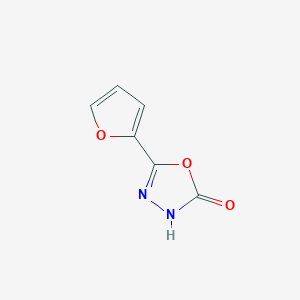

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Vue d'ensemble

Description

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la sirtuine 2 (SIRT2)

Le composé a été identifié comme un inhibiteur potentiel de la sirtuine 2 (SIRT2) . SIRT2 est un membre de la famille des sirtuines et a été considérée comme une cible médicamenteuse prometteuse dans le cancer, les maladies neurodégénératives, le diabète de type II et les infections bactériennes . Ainsi, les inhibiteurs de SIRT2 ont été impliqués dans des stratégies de traitement efficaces pour les maladies associées .

Activité antibactérienne

Le composé a montré des niveaux puissants d'activité inhibitrice contre une variété de bactéries Gram-positives, y compris des isolats cliniques multirésistants . Les valeurs de concentration minimale inhibitrice (CMI) étaient comprises entre 2 et 16 µg/mL . Cependant, aucun des composés n'a présenté d'activité contre la bactérie Gram-négative Escherichia coli 1356 à 64 µg/mL .

Activité antimicrobienne

Le composé a été synthétisé et évalué pour son activité antimicrobienne . Il s'est avéré efficace contre plusieurs isolats cliniques multirésistants .

Traitement du cancer

En raison de son effet inhibiteur sur SIRT2, le composé a des applications potentielles dans le traitement du cancer . SIRT2 a été identifié comme une cible médicamenteuse prometteuse dans le cancer, et les inhibiteurs de SIRT2 ont été impliqués dans des stratégies de traitement efficaces

Mécanisme D'action

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

Activité Biologique

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antibacterial, antitumor, antiviral, and antioxidant activities, supported by data tables and recent research findings.

The molecular formula of this compound is with a molecular weight of 152.11 g/mol. The compound is characterized by a five-membered ring structure that incorporates nitrogen and oxygen atoms.

Antibacterial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that various oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. A notable study reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 29 | Apoptosis induction via caspase activation |

| HeLa | 35 | Cell cycle arrest and apoptosis |

In a comparative study with doxorubicin (a standard chemotherapy drug), the oxadiazole derivative exhibited comparable or superior cytotoxic effects against certain cancer types.

Antiviral Activity

The antiviral potential of this compound has also been explored. It has been found to inhibit viral replication in vitro, particularly against strains of influenza and HIV. The mechanism may involve interference with viral entry or replication processes.

Antioxidant Activity

Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays.

| Assay Type | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| DPPH | 15 | Ascorbic Acid |

| ABTS | 12 | Trolox |

Case Studies

- Study on Anticancer Properties : A recent publication highlighted the synthesis of various oxadiazole derivatives and their evaluation against multiple cancer cell lines. The study found that compounds with furan moieties had enhanced cytotoxic effects compared to their non-furan counterparts .

- Mechanism-Based Approaches : Another review discussed the mechanisms through which oxadiazole derivatives exert their biological effects. It emphasized the role of structural modifications in enhancing bioactivity and specificity towards target proteins involved in cancer progression .

Propriétés

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.